molecular formula C15H19N5 B565664 N,N-Dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-2-ethanamine CAS No. 208941-96-2

N,N-Dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-2-ethanamine

Cat. No.: B565664
CAS No.: 208941-96-2
M. Wt: 269.352
InChI Key: ABKUUFDCAHYSCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-2-ethanamine, commonly known as Rizatriptan (as its benzoate salt), is a selective serotonin 5-HT1B/1D receptor agonist. It is clinically used for the acute treatment of migraine headaches due to its ability to constrict dilated intracranial blood vessels and inhibit neuropeptide release .

Properties

IUPAC Name

N,N-dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-2-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5/c1-19(2)6-5-14-8-13-7-12(3-4-15(13)18-14)9-20-11-16-10-17-20/h3-4,7-8,10-11,18H,5-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABKUUFDCAHYSCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CC2=C(N1)C=CC(=C2)CN3C=NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00175040
Record name N,N-Dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-2-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00175040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208941-96-2
Record name N,N-Dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-2-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=208941-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rizatriptan impurity C [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208941962
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-2-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00175040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-DIMETHYL-5-(1H-1,2,4-TRIAZOL-1-YLMETHYL)-1H-INDOLE-2-ETHANAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7C3579X6Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanism of Action

Action Environment

The action, efficacy, and stability of Iso Rizatriptan can be influenced by various environmental factors. For instance, the bioavailability of Iso Rizatriptan may be affected by factors such as the patient’s metabolic rate, the presence of food in the stomach, and the pH of the gastrointestinal tract. Specific studies on the influence of environmental factors on iso rizatriptan’s action are limited.

Biological Activity

N,N-Dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-2-ethanamine, also known as Rizatriptan N-Oxide, is a compound derived from Rizatriptan, a medication primarily used for the treatment of migraines. This compound has garnered attention for its potential biological activities, particularly in the realms of analgesia and cancer treatment. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.

  • Molecular Formula : C15H19N5O
  • Molecular Weight : 285.34 g/mol
  • CAS Number : 260435-42-5

This compound exhibits its biological effects primarily through interactions with serotonin receptors. Specifically, it acts as an agonist at the 5-HT_1B and 5-HT_1D receptor subtypes, which are implicated in vasoconstriction and the modulation of neurotransmitter release in the central nervous system. This mechanism is crucial for its analgesic properties in migraine relief .

2. Anticancer Potential

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of indole compounds can exhibit significant cytotoxicity against various cancer cell lines. Notably, this compound has shown promising activity against breast cancer cells (MCF-7) with IC50 values indicating effective cell growth inhibition .

Cell Line IC50 Value (µM) Mechanism
MCF-70.052Induction of apoptosis and cell cycle arrest
PANC-10.065Disruption of microtubule dynamics
SK-MEL-20.075Targeting tubulin polymerization

3. In vitro Studies

In vitro evaluations have demonstrated that this compound can induce apoptosis in cancer cells through various pathways:

  • Cell Cycle Arrest : The compound has been shown to arrest the cell cycle at the G0/G1 phase in several studies.
  • Apoptosis Induction : Mechanistic studies indicate that it triggers mitochondrial pathways leading to apoptosis.
  • Microtubule Disruption : It interferes with microtubule dynamics, which is critical for cell division and function .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

Case Study 1: Breast Cancer Treatment

A study involving MCF-7 cells demonstrated that treatment with this compound resulted in significant cytotoxic effects with an IC50 value of 52 nM. The study also reported that the compound induced G2/M phase arrest and apoptosis through tubulin targeting mechanisms .

Case Study 2: Analgesic Properties

In clinical settings, derivatives of this compound have been evaluated for their analgesic properties in migraine patients. The results indicated a significant reduction in headache severity when administered during acute migraine attacks .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimigraine Activity

One of the primary applications of N,N-Dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-2-ethanamine is its use as a potent agonist for serotonin receptors, specifically the 5-HT_1B and 5-HT_1D receptors. This property makes it a candidate for the development of antimigraine medications. Research indicates that compounds in this class can effectively mitigate migraine symptoms by modulating the serotonergic system, which is crucial in migraine pathophysiology .

Case Study: Rizatriptan Benzoate

Rizatriptan benzoate, a derivative of this compound, has been shown to be effective in clinical settings for treating acute migraine attacks. It functions as a selective agonist for the 5-HT_1B and 5-HT_1D receptors, leading to vasoconstriction of cranial blood vessels and inhibition of pro-inflammatory neuropeptides such as CGRP (Calcitonin Gene-Related Peptide) . This mechanism underscores the therapeutic potential of this compound in migraine management.

Drug Design and Development

2.1 Synthesis and Structure Activity Relationship (SAR)

The compound's structure allows for modifications that can enhance its pharmacological properties. The inclusion of the triazole moiety is particularly noteworthy as it contributes to the compound's bioactivity and selectivity towards serotonin receptors. Studies have demonstrated that variations in the indole structure can lead to significant changes in receptor affinity and efficacy .

Table 1: Structure Activity Relationship Insights

Modification TypeEffect on ActivityReference
Triazole SubstitutionIncreases receptor affinity
Indole Ring VariationsAlters selectivity towards receptors
Ethylamine Chain LengthAffects bioavailability

Broader Implications in Pharmacology

3.1 Potential for Other Therapeutic Areas

Beyond its antimigraine properties, this compound may have implications in other therapeutic areas due to its serotonergic activity. Research into similar compounds has indicated potential applications in treating anxiety disorders and depression by modulating serotonin levels in the brain .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Related Compounds

Structural Analogs with Triazole/Indole Moieties

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Key Substituents Pharmacological Activity Clinical/Research Use
Rizatriptan Benzoate Indole-3-ethanamine Triazol-1-ylmethyl (position 5) 5-HT1B/1D agonist Migraine treatment
Ribavirin Nucleoside analog 1,2,4-Triazole-3-carboxamide Antiviral (RNA synthesis inhibition) Hepatitis C, RSV infections
5-Nitroindazole Derivatives Indazole-3-one Nitro group (position 5) Undefined (research focus on synthesis) Antimicrobial research
Bis-Indole Triazole Derivative (C28H35N7) Dual indole-tethered structure Dual triazolylmethyl and dimethylaminoethyl groups Unknown (structural complexity suggests multi-target potential) Preclinical research
N,N-Dimethyl-5-nitro-indole-3-methanamine Indole-3-methanamine Nitro group (position 5) Unknown (electron-withdrawing effects alter receptor binding) Synthetic intermediate

Functional Comparisons

Triazole Role in Pharmacodynamics
  • Rizatriptan : The triazole group enhances hydrogen bonding with 5-HT1B/1D receptors, contributing to selectivity and potency .
  • Ribavirin : The triazole acts as a nucleobase mimic, disrupting viral RNA replication .
  • Antifungal Imidazoles (e.g., Fluconazole) : Triazole/imidazole rings inhibit fungal cytochrome P450 enzymes, a mechanism distinct from Rizatriptan’s receptor agonism .
Substituent Position Impact
  • Indole Position 3 vs. 2: Rizatriptan’s dimethylaminoethyl side chain at indole-3 (vs. the query’s "indole-2") is critical for 5-HT receptor interaction. Positional isomers (e.g., indole-2 derivatives) may exhibit altered binding or off-target effects .

Research Findings and Clinical Relevance

  • Rizatriptan : Demonstrated >70% efficacy in migraine relief across trials, with rapid onset due to benzoate salt formulation .
  • Triazole-Imidazole Antifungals : While structurally similar, their mechanism (CYP450 inhibition) diverges entirely from Rizatriptan’s receptor targeting, underscoring the triazole’s versatility .

Q & A

Q. What are the established synthetic routes for N,N-Dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-2-ethanamine, and what key intermediates are involved?

The compound is synthesized via multi-step reactions involving indole and triazole precursors. A patented route ( ) emphasizes coupling reactions to introduce the triazole moiety, followed by alkylation and benzoate salt formation. Key intermediates include 5-(chloromethyl)-1H-indole derivatives and N-methylated ethanamine intermediates. Reaction optimization focuses on controlling temperature and reagent stoichiometry to minimize byproducts like N-oxide impurities .

Q. How is structural characterization of the compound and its impurities performed using spectroscopic and chromatographic methods?

  • Spectroscopy : Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are used to confirm the core structure. For example, IR peaks at ~1670 cm⁻¹ (C=O) and NMR signals for indole protons (δ 7.2–8.4 ppm) are critical ( ).
  • Chromatography : Reverse-phase HPLC with ODS columns (e.g., 250 × 4.6 mm, 5 µm particle size) and mobile phases buffered at pH 3–4 effectively separate impurities like the N-oxide derivative ( ). UV detection at 226–282 nm is standard ( ).

Q. What safety precautions are critical when handling this compound in laboratory settings?

The compound is classified as harmful if swallowed (H302), causes serious eye irritation (H319), and may damage fertility (H360) ( ). Researchers must use PPE (gloves, goggles), work in fume hoods, and follow protocols for reproductive toxin handling. Storage at –20°C in airtight containers is recommended ( ).

Advanced Research Questions

Q. How can chromatographic conditions be optimized to resolve co-eluting impurities such as this compound N-oxide?

  • Column Selection : Use C18 columns with 5 µm particle size and 250 mm length for high resolution ( ).
  • Mobile Phase : A gradient of acetonitrile and phosphate buffer (pH 3.0) improves separation. Adjusting buffer ionic strength (0.01–0.05 M) reduces peak tailing.
  • Validation : System suitability tests (e.g., tailing factor < 2, theoretical plates > 2000) ensure reproducibility ( ).

Q. What strategies minimize the formation of N-methylated byproducts during synthesis?

  • Reagent Control : Limiting excess methylating agents (e.g., methyl iodide) and using milder alkylation conditions (e.g., lower temperatures) reduce side reactions.
  • Purification : Isolation via recrystallization or column chromatography removes byproducts like N-methyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine hydrochloride ( ).

Q. How should in vivo models be designed to assess reproductive toxicity and organ damage risks?

  • Model Selection : Rodent studies (rats/mice) are standard for evaluating fertility effects (H360) and organ toxicity (H372) ( ).
  • Dosing Regimens : Chronic exposure protocols (28–90 days) at doses mimicking human pharmacokinetic profiles are critical. Endpoints include histopathology of reproductive organs and serum hormone levels.
  • Ethical Compliance : Follow OECD/ICH guidelines for animal welfare and data reproducibility.

Q. What analytical techniques are suitable for quantifying trace impurities in bulk samples?

  • LC-MS/MS : Provides high sensitivity for detecting impurities at ppm levels, such as nitrosamine derivatives.
  • Forced Degradation Studies : Expose the compound to heat, light, and acidic/alkaline conditions to identify degradation products ( ).

Methodological Notes

  • Synthesis Optimization : Refer to patented routes () for scalable processes.
  • Impurity Profiling : Cross-validate HPLC methods with NMR for structural confirmation ().
  • Safety Protocols : Align with OSHA HCS standards ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.